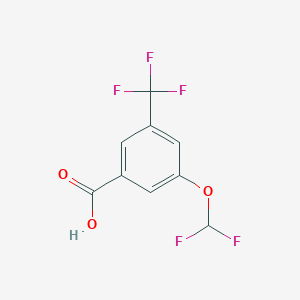
3-(Difluoromethoxy)-5-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethoxy)-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C9H5F5O3. This compound is characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzoic acid core. Fluorinated compounds like this one are of significant interest in various fields due to their unique chemical properties, including high stability and lipophilicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. . The final step usually involves the carboxylation of the aromatic ring to form the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Continuous flow nitration, for example, has been used for similar compounds to achieve efficient and scalable production . These methods often employ advanced reactors and optimized reaction conditions to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethoxy)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Difluoromethoxy)-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of fluorinated biomolecules, which can have enhanced biological activity and stability.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique pharmacokinetic properties.
Mecanismo De Acción
The mechanism by which 3-(Difluoromethoxy)-5-(trifluoromethyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the difluoromethoxy group.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a fluorine atom instead of a difluoromethoxy group.
1,3-Bis(trifluoromethyl)benzene: Lacks the carboxylic acid group but has two trifluoromethyl groups.
Uniqueness
3-(Difluoromethoxy)-5-(trifluoromethyl)benzoic acid is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly valuable in applications requiring high stability and specific reactivity patterns.
Propiedades
Fórmula molecular |
C9H5F5O3 |
|---|---|
Peso molecular |
256.13 g/mol |
Nombre IUPAC |
3-(difluoromethoxy)-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H5F5O3/c10-8(11)17-6-2-4(7(15)16)1-5(3-6)9(12,13)14/h1-3,8H,(H,15,16) |
Clave InChI |
VRZPPDGWPPJUMN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)OC(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















